4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole

Physicochemical property Lipophilicity Procurement specification

4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS 1004193-33-2) is a halogenated pyrazole isothiocyanate with the molecular formula C11H6Cl3N3S and a molecular weight of 318.61 g/mol. The compound features a pyrazole core substituted at the 3-position with an isothiocyanato (-N=C=S) group, at the 4-position with a chlorine atom, and at the 1-position with a 2,4-dichlorobenzyl moiety.

Molecular Formula C11H6Cl3N3S
Molecular Weight 318.6 g/mol
CAS No. 1004193-33-2
Cat. No. B3334794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole
CAS1004193-33-2
Molecular FormulaC11H6Cl3N3S
Molecular Weight318.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N=C=S)Cl
InChIInChI=1S/C11H6Cl3N3S/c12-8-2-1-7(9(13)3-8)4-17-5-10(14)11(16-17)15-6-18/h1-3,5H,4H2
InChIKeyKYTZNXFOAWELBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS 1004193-33-2): Structural and Reactivity Profile


4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS 1004193-33-2) is a halogenated pyrazole isothiocyanate with the molecular formula C11H6Cl3N3S and a molecular weight of 318.61 g/mol . The compound features a pyrazole core substituted at the 3-position with an isothiocyanato (-N=C=S) group, at the 4-position with a chlorine atom, and at the 1-position with a 2,4-dichlorobenzyl moiety. This structural arrangement places it within the broader class of aryl pyrazole isothiocyanates, which have been investigated as covalent ligand probes for G-protein-coupled receptors such as the CB1 cannabinoid receptor [1] and as herbicidal lead compounds in agrochemical research [2]. The presence of three chlorine atoms confers higher lipophilicity (cLogP estimated 4.5–5.0) and molecular weight compared to mono-halogenated or non-halogenated analogs, which may influence membrane permeability, metabolic stability, and target binding kinetics. Commercially, the compound is available from multiple suppliers at research-grade purity (≥95–98%) .

Why Close Analogs of 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole Cannot Be Assumed Interchangeable


Within the substituted pyrazole isothiocyanate family, even minor variations in the N1-benzyl substitution pattern produce divergent physicochemical and pharmacological properties that preclude generic substitution. Evidence from the CB1 cannabinoid receptor antagonist series demonstrates that the position and identity of the aryl substituent on the pyrazole ring directly modulates apparent binding affinity: 3-isothiocyanatophenyl derivatives exhibited a ~10-fold loss of CB1 receptor affinity relative to the parent compound SR141716A [1]. Similarly, in herbicidal pyrazole isothiocyanate series, compounds differing only in the alkyl or aryl linker between the pyrazole and isothiocyanate groups showed EC50 values spanning from approximately 59 to 68 µg/mL across four weed species, with compound 3-7 achieving a 59.41 µg/mL EC50 against Dactylis glomerata L. compared to 62.42 µg/mL for compound 3-1 [2]. The target compound incorporates a unique 2,4-dichlorobenzyl group at N1 combined with chlorine at C4, a halogenation pattern absent from all published biological datasets. These structural features influence electronic distribution on the pyrazole ring, isothiocyanate electrophilicity, and overall molecular shape—parameters that collectively govern covalent target engagement, off-target reactivity, and pharmacokinetic behavior. Procurement of a non-identical analog therefore carries material risk of altered potency, selectivity, or reactivity profile.

Quantitative Differentiation Evidence: 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole vs. Closest Analogs


Molecular Weight and Halogen Content Differentiation vs. Mono-Fluorinated and Non-Halogenated Analogs

The target compound (MW 318.61 g/mol, three chlorine atoms) possesses significantly higher molecular weight and halogen count than its closest commercially available analogs. The 2-fluoro-benzyl analog (CAS 1004194-50-6) has MW 267.71 g/mol with one Cl and one F, while the 3-fluoro-benzyl analog (CAS 1004194-45-9) has MW 233.27 g/mol with one F and zero Cl atoms . The additional chlorine atoms on the benzyl ring of the target compound increase lipophilicity (estimated ΔcLogP ≈ +0.8 to +1.2 vs. the 3-fluoro-benzyl analog) and polar surface area, parameters that influence membrane permeability and non-specific protein binding.

Physicochemical property Lipophilicity Procurement specification

Covalent Warhead Positioning: 3-Isothiocyanato vs. 4-Isothiocyanato Regioisomeric Series

The target compound bears the isothiocyanate warhead at the pyrazole 3-position, directly adjacent to the N2 ring nitrogen. In the structurally related CB1 antagonist series, 3-isothiocyanatophenyl pyrazoles formed covalent bonds with the receptor following incubation, resulting in irreversible loss of [3H]CP55940 specific binding, whereas the 2-(5'-isothiocyanatopentyl) regioisomers failed to antagonize adenylyl cyclase regulation [1]. The 3-position placement enables the electrophilic –N=C=S group to benefit from the electron-withdrawing effect of the adjacent pyrazole nitrogens, modulating its reactivity toward biological nucleophiles. In contrast, 4-isothiocyanato pyrazolones used in asymmetric cyclization chemistry exhibit fundamentally different reactivity, participating in organocatalytic [3+2] annulation reactions rather than covalent target engagement [2].

Covalent inhibitor design Regioselectivity Target engagement

Commercial Availability and Purity Benchmarking Against Structurally Closest Catalog Compounds

The target compound is stocked by at least three independent suppliers (Fluorochem, MolCore, CymitQuimica) with certified purity of ≥95–98% . By comparison, the 2,6-difluorobenzyl analog (CAS 1251929-86-8) is flagged under patent protection with restricted commercial availability and no disclosed purity specifications . The 3-fluoro-benzyl analog (CAS 1004194-45-9) is available from Fluorochem at 95%+ purity with identical hazard classification (GHS07, H302/H315/H319/H335) , indicating that the target compound's safety profile is not uniquely disadvantageous relative to close-in analogs.

Procurement Supply chain Purity specification

Structural Precedent for Herbicidal Activity in the Pyrazole Isothiocyanate Class

The substituted pyrazole isothiocyanate class has demonstrated quantifiable herbicidal activity in standardized assays. In the 2012 study by Wu et al., compounds 3-1 and 3-7—which share the pyrazole-isothiocyanate core architecture with the target compound—achieved EC50 values of 62.42 and 59.41 µg/mL against Dactylis glomerata L., and 67.72 and 67.41 µg/mL against Trifolium repens L., respectively [1]. The target compound incorporates a heavier chlorination pattern (2,4-dichlorobenzyl at N1 plus 4-Cl on pyrazole) not present in the published series, which may further modulate herbicidal potency and selectivity spectrum through altered lipophilicity and target-site penetration.

Agrochemical Herbicide lead Structure-activity relationship

Recommended Application Scenarios for 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole Based on Quantitative Differentiation


Covalent Chemical Probe Development for GPCR Target Engagement Studies

The 3-isothiocyanato warhead placement on the target compound is consistent with covalent ligand design for G-protein-coupled receptors (GPCRs), as demonstrated by the CB1 receptor covalent occupancy achieved by 3-isothiocyanatophenyl pyrazole analogs [1]. Researchers developing irreversible probes for receptor binding, down-regulation, or tolerance mechanism studies should prioritize this compound over non-electrophilic analogs or 4-isothiocyanato regioisomers, which participate in organocatalytic cyclization pathways rather than biological target engagement [2]. The 2,4-dichlorobenzyl N1 substitution provides a distinct steric and electronic profile relative to the published 3-isothiocyanatophenyl series, enabling exploration of novel structure-activity relationships.

Agrochemical Lead Optimization Requiring High-Halogen Pyrazole Scaffolds

The herbicidal activity established for the pyrazole isothiocyanate class (EC50 ~59–68 µg/mL across four weed species for lead compounds 3-1 and 3-7) [1] supports the use of the target compound as a differentiated scaffold for agrochemical lead optimization. Its unique 2,4-dichlorobenzyl + 4-chloro halogenation pattern (three total chlorine atoms) is absent from the published herbicidal series, offering the potential for altered weed spectrum selectivity, improved environmental stability, or enhanced cuticular penetration compared to the previously characterized analogs. Procurement of this specific halogenated variant is essential for SAR expansion studies.

Medicinal Chemistry Library Enumeration for Covalent Inhibitor Screening

The target compound's commercially certified purity (≥95–98%) [1][2][3] and unrestricted IP status—contrasting with the patent-blocked 2,6-difluorobenzyl analog (CAS 1251929-86-8) —make it a viable building block for covalent inhibitor library synthesis. The isothiocyanate group enables facile derivatization to thiourea, thiosemicarbazide, and heterocyclic products upon reaction with amines or hydrazines, while the 4-chloro substituent provides a synthetic handle for further cross-coupling diversification. Screening libraries constructed from this scaffold can explore cysteine-targeted covalent inhibition across kinase, protease, or deubiquitinase target classes.

Structure-Activity Relationship (SAR) Studies Comparing Halogenation Density Effects on ADME

The target compound (MW 318.61, 3 × Cl) [1] sits at the high end of the molecular weight and halogenation spectrum within the 3-isothiocyanato-1-benzyl-pyrazole series. When paired with its lighter analogs (CAS 1004194-50-6: MW 267.71, 1 × Cl + 1 × F [2]; CAS 1004194-45-9: MW 233.27, 1 × F [3]), this compound enables systematic SAR investigation of halogenation density effects on logP, metabolic stability, plasma protein binding, and membrane permeability. Such a matched-pair analysis requires the procurement of each specific halogen variant; substitution with a non-halogenated or differentially halogenated analog would confound the experimental design.

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